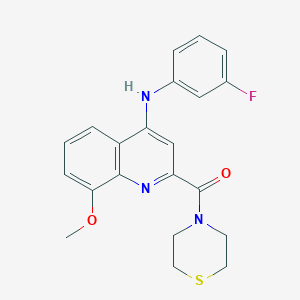

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by a 4-aminoquinoline core with three distinct substituents:

- 8-Methoxy group: Enhances solubility and modulates electron density on the quinoline ring.

- N-(3-fluorophenyl): The fluorine atom at the meta position likely improves metabolic stability and influences hydrophobic interactions in biological targets.

This compound is structurally aligned with 4-anilinoquinoline inhibitors, which are widely studied for antiparasitic and anticancer activities . Its design leverages substituent positioning to optimize physicochemical properties and target binding, as seen in related pharmacophores .

Properties

IUPAC Name |

[4-(3-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-27-19-7-3-6-16-17(23-15-5-2-4-14(22)12-15)13-18(24-20(16)19)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYUBHKQWMGERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group, the methoxy group, and the thiomorpholine-4-carbonyl group. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and thiomorpholine, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Positioning : Position 2 substitutions (thiomorpholine) in the target compound may offer steric advantages over position 7 modifications (e.g., compound 30) for target engagement .

- Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine enhances lipophilicity but may reduce hydrogen-bonding capacity compared to morpholine, affecting potency in hydrophilic environments .

- Fluorine Effects : The 3-fluorophenyl group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological targets, a feature shared with trifluoromethyl groups in compound 5e .

Biological Activity

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a complex molecular structure characterized by:

- Quinoline core : This bicyclic structure is known for its biological activity.

- Substituents : The presence of a 3-fluorophenyl group, a methoxy group at position 8, and a thiomorpholine-4-carbonyl moiety enhances its reactivity and potential bioactivity.

The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinoline core followed by the introduction of various substituents. Common reagents include fluorobenzene and thiomorpholine derivatives, often requiring specific catalysts and solvents to optimize yield and purity .

Antimicrobial Properties

Research indicates that N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibits promising antimicrobial activity . Preliminary studies show effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific molecular targets are believed to include key enzymes involved in cancer cell metabolism .

The biological effects of N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival or bacterial growth.

- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways related to cell proliferation and apoptosis .

Case Studies and Experimental Results

Several studies have highlighted the biological efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against E. coli and S. aureus strains, with MIC values indicating strong antibacterial action. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values demonstrating significant cytotoxicity. |

| Study C | Mechanism | Identified interaction with topoisomerase enzymes, crucial for DNA replication in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.